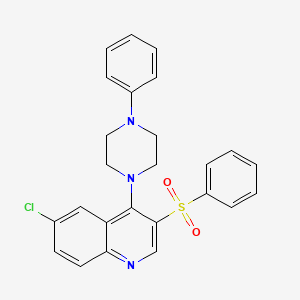

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at the 3-position, a chlorine atom at the 6-position, and a 4-phenylpiperazine moiety at the 4-position of the quinoline core. This structural arrangement is critical for its physicochemical and pharmacological properties. Quinoline-based compounds are renowned for their diverse biological activities, including antimalarial, anticancer, and kinase-inhibitory effects . The benzenesulfonyl group enhances electron-withdrawing characteristics and may influence binding to hydrophobic pockets in biological targets, while the 4-phenylpiperazine moiety contributes to solubility and receptor interaction .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKEEGVUYUHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline is used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Chloroquine and Hydroxychloroquine

- Chloroquine: Contains a 4-aminopiperidine side chain at the 4-position of quinoline. Unlike the target compound, it lacks a benzenesulfonyl group and instead has a diethylaminopentyl chain. This structural difference reduces its electron-withdrawing capacity but enhances lysosomotropic activity, critical for antimalarial action .

- Hydroxychloroquine : Features a hydroxylated side chain, improving water solubility. Both hydroxychloroquine and the target compound share a piperazine/piperidine-like substituent but differ in functional groups, leading to distinct pharmacokinetic profiles .

Quinolinecarboxylic Acid Derivatives (e.g., Compounds 5a–m from )

- These derivatives, such as 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids, incorporate a carboxylic acid group at the 3-position and a dual piperazine-carbopiperazine chain.

Spiro[piperidine-4,2'-quinolines] ()

- These spirocyclic compounds, such as 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines], exhibit constrained geometries due to their spiro architecture. In contrast, the target compound’s 4-phenylpiperazine group allows greater conformational flexibility, which may enhance binding to dynamic protein sites .

Heterocyclic Quinoline Derivatives ()

- Compounds like 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline incorporate fused triazole and pyrazole rings. The target compound’s benzenesulfonyl and phenylpiperazine groups prioritize sulfonamide and amine interactions over the heteroaromatic stacking seen in ’s derivatives .

Pharmacological Activity Comparison

| Compound | Key Substituents | Biological Activity | Target/Mechanism |

|---|---|---|---|

| Target Compound | 3-Benzenesulfonyl, 6-Cl, 4-phenylpiperazine | Hypothesized kinase inhibition | ATP-binding pockets (e.g., EGFR, VEGFR) |

| Chloroquine | 4-Aminopiperidine | Antimalarial, immunomodulatory | Lysosomal pH disruption |

| Quinolinecarboxylic Acid 5a–m | 3-Carboxylic acid, dual piperazine | Antibacterial | DNA gyrase inhibition |

| Spiro[piperidine-4,2'-quinolines] | Spirocyclic acylpiperidine | Antidepressant (hypothesized) | Serotonin reuptake modulation |

| Triazolo-pyridazin-quinoline | Triazole-pyridazin-thioether | Anticancer (in vitro) | Tubulin polymerization inhibition |

Biological Activity

The compound 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H24ClN3O2S |

| Molecular Weight | 445.98 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

This compound features a quinoline core substituted with a benzenesulfonyl group and a phenylpiperazine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The compound has been shown to induce apoptosis in cancer cells via the activation of caspase pathways. For instance, a study highlighted its effectiveness against breast cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest .

Neuropharmacological Effects

The phenylpiperazine component is known for its interaction with serotonin receptors, suggesting potential neuropharmacological effects. Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cellular function.

- Receptor Modulation : The interaction with neurotransmitter receptors can influence various physiological processes.

- Signal Transduction Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated groups compared to controls, supporting its use as a potential therapeutic agent in treating resistant infections.

Case Study 2: Cancer Treatment

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, highlighting its potential as an anticancer drug candidate.

Case Study 3: Neuropharmacological Assessment

Behavioral tests on rodent models treated with the compound showed significant improvement in depressive-like symptoms compared to untreated controls. These findings suggest that the compound may serve as a basis for developing new antidepressants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated quinoline intermediates. For example, nucleophilic substitution at the 4-position of 6-chloroquinoline with 4-phenylpiperazine under reflux in 1,4-dioxane (100–120°C, 4–12 hours) can introduce the piperazine moiety . Subsequent benzenesulfonylation at the 3-position may require coupling agents like DCC (dicyclohexylcarbodiimide) or base-mediated reactions. Optimizing solvent polarity (e.g., THF or DMF), stoichiometry of sulfonyl chloride derivatives, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) can improve yields . Monitoring reaction progress with TLC or LC-MS is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., sulfonyl and piperazine groups) and assess purity. Aromatic protons in the quinoline core typically appear at δ 7.5–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, such as dihedral angles between the quinoline core and substituents (e.g., 71.1° between phenyl and naphthalene groups in analogous compounds), which influence bioactivity .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR or PI3K) using fluorescence-based assays (ATP competition) . For antimicrobial activity, employ microdilution assays (MIC determination) against Gram-positive/negative bacteria. Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations using nonlinear regression .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies. For example, conflicting IC values may arise from differences in serum concentration (e.g., 5% vs. 10% FBS in cell culture) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzenesulfonyl with morpholine sulfonamide) to isolate structure-activity relationships (SAR) .

- Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins, reconciling experimental vs. theoretical data .

Q. How can researchers design experiments to evaluate the environmental impact of this compound?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light or microbial consortia in simulated environmental matrices (soil/water). Monitor degradation via HPLC-MS and quantify toxic intermediates (e.g., chlorinated byproducts) .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess acute toxicity (EC) .

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .

- Transcriptomics : Use RNA-seq to map gene expression changes, focusing on pathways like apoptosis or oxidative stress .

- Kinase profiling : Employ PamStation® or KinomeScan to screen >400 kinases and identify off-target effects .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/chloroform) solvent mixtures for slow evaporation. For example, ethanol/THF (1:1) yielded suitable crystals for analogous quinolines .

- Temperature control : Use a cryostat (100 K) during data collection to minimize thermal motion and improve resolution (<1.0 Å) .

- Additive screening : Introduce small molecules (e.g., glycerol or DMSO) to stabilize crystal packing via H-bonding or π-π interactions .

Methodological Notes

- Data Interpretation : Always cross-validate experimental results with computational models (e.g., DFT for electronic properties) to resolve ambiguities .

- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.